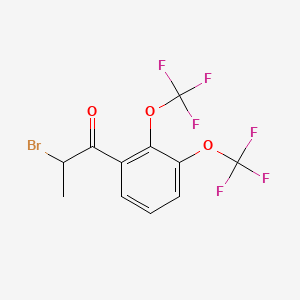
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromine atom attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of trifluoromethoxy groups. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols using appropriate reagents.
Cycloaddition Reactions: The presence of trifluoromethoxy groups can facilitate cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The bromine atom can participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one include:
1-(2,3-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Lacks the methoxy groups, which can affect its reactivity and binding properties.
1-(2,3-Dimethoxyphenyl)-2-bromopropan-1-one: Contains methoxy groups instead of trifluoromethoxy, resulting in different electronic and steric effects.
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of trifluoromethoxy groups and a bromine atom.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
MVEOSHJAXMTFDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















